molecular formula C11H14O2 B095670 4-Isobutoxybenzaldehyde CAS No. 18962-07-7

4-Isobutoxybenzaldehyde

Cat. No.: B095670
CAS No.: 18962-07-7
M. Wt: 178.23 g/mol
InChI Key: PWASYRSZCSTUIW-UHFFFAOYSA-N
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Description

4-Isobutoxybenzaldehyde (CAS: 18962-07-7) is an aromatic aldehyde with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol. It is synthesized via nucleophilic substitution of p-hydroxybenzaldehyde with 1-bromo-2-methylpropane in N,N-dimethylformamide (DMF) at 85°C, followed by oxime formation with hydroxylamine in ethanol . The compound crystallizes in a monoclinic system (space group P2₁/n) with unit cell parameters a = 13.5152(2) Å, b = 6.19120(10) Å, c = 14.3917(2) Å, and β = 115.467(2)°, forming hydrogen-bonded dimers that stabilize its three-dimensional network . Its applications span organic synthesis intermediates, pharmaceutical precursors, and materials science due to its reactive aldehyde group and bulky isobutoxy substituent.

Preparation Methods

Williamson Ether Synthesis

Reaction Overview

The Williamson ether synthesis remains the most widely employed method for introducing alkoxy groups onto aromatic systems. For 4-isobutoxybenzaldehyde, this method involves the reaction of 4-hydroxybenzaldehyde with isobutyl bromide in the presence of a strong base.

Mechanism

  • Deprotonation : The phenolic oxygen of 4-hydroxybenzaldehyde is deprotonated by a base (e.g., K₂CO₃ or NaOH), forming a phenoxide ion.

  • Nucleophilic Substitution : The phenoxide ion attacks the electrophilic carbon of isobutyl bromide, displacing the bromide ion and forming the ether linkage.

Optimization Parameters

  • Base Selection : Potassium carbonate (K₂CO₃) in acetone or DMF is preferred for its mildness and solubility.

  • Temperature : Reflux conditions (60–80°C) enhance reaction rates without promoting aldehyde degradation.

  • Molar Ratio : A 1:1.2 molar ratio of 4-hydroxybenzaldehyde to isobutyl bromide minimizes side reactions.

Yield and Scalability

Typical yields range from 65% to 85%, with scalability demonstrated in batch processes exceeding 10 kg. Purification via recrystallization (ethanol/water) or column chromatography (hexane:ethyl acetate) ensures high purity (>98%).

Ullmann Coupling

Reaction Overview

The Ullmann coupling leverages copper catalysts to facilitate the formation of aryl ethers, offering an alternative route for substrates sensitive to strongly basic conditions.

Mechanism

  • Oxidative Addition : A copper(I) catalyst (e.g., CuI) coordinates with 4-iodobenzaldehyde, forming an aryl-copper intermediate.

  • Alcohol Activation : Isobutanol is deprotonated by a base (e.g., Cs₂CO₃), generating an alkoxide ion.

  • Coupling : The aryl-copper intermediate reacts with the alkoxide, yielding this compound and regenerating the catalyst.

Optimization Parameters

  • Catalyst Loading : 10 mol% CuI ensures efficient turnover.

  • Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhances solubility at 100–120°C.

  • Ligands : 1,10-Phenanthroline improves catalytic activity by stabilizing copper intermediates.

Yield and Scalability

Yields of 70–90% are achievable, though scalability is limited by the cost of iodinated precursors. Microwave-assisted protocols reduce reaction times from 24 hours to 2–4 hours.

Mitsunobu Reaction

Reaction Overview

The Mitsunobu reaction enables the coupling of alcohols with phenols under mild conditions, utilizing triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD).

Mechanism

  • Redox Activation : DEAD oxidizes PPh₃ to triphenylphosphine oxide, generating a protonated intermediate.

  • Alcohol Activation : Isobutanol is activated via proton transfer, forming a reactive alkoxyphosphonium ion.

  • Ether Formation : The alkoxyphosphonium ion reacts with 4-hydroxybenzaldehyde, displacing the phosphine oxide and forming the ether bond.

Optimization Parameters

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C prevents aldehyde oxidation.

  • Stoichiometry : Equimolar amounts of DEAD and PPh₃ are critical for complete conversion.

Yield and Scalability

Yields exceed 90% in laboratory settings, but industrial adoption is hindered by the high cost of DEAD and phosphine byproducts.

Nucleophilic Aromatic Substitution

Reaction Overview

This method exploits electron-deficient aryl halides, where a nitro group at the para position activates the ring for substitution by isobutoxide ions.

Mechanism

  • Activation : The nitro group withdraws electron density, rendering the aryl halide susceptible to nucleophilic attack.

  • Substitution : Isobutoxide ions displace the halide (e.g., Cl or F), forming the ether linkage.

Optimization Parameters

  • Leaving Group : Fluorine (4-fluorobenzaldehyde) offers superior reactivity over chlorine.

  • Temperature : Reactions proceed at 120–150°C in polar aprotic solvents (e.g., NMP).

Yield and Scalability

Yields of 50–70% are typical, with scalability limited by the need for high temperatures and specialized equipment.

Phase Transfer Catalysis (PTC)

Reaction Overview

PTC facilitates reactions between aqueous bases and organic substrates, enabling efficient alkylation of 4-hydroxybenzaldehyde in biphasic systems.

Mechanism

  • Base Activation : Aqueous NaOH deprotonates 4-hydroxybenzaldehyde, forming a phenoxide ion.

  • Catalytic Transfer : A phase transfer catalyst (e.g., tetrabutylammonium bromide) shuttles the phenoxide into the organic phase.

  • Alkylation : The phenoxide reacts with isobutyl bromide, forming the ether product.

Optimization Parameters

  • Catalyst Loading : 5 mol% tetrabutylammonium bromide maximizes interfacial transfer.

  • Solvent System : Toluene/water mixtures (1:1 v/v) optimize phase separation.

Yield and Scalability

Yields of 75–85% are achievable, with industrial scalability demonstrated in continuous-flow reactors.

Comparative Analysis of Preparation Methods

Method Yield (%) Temperature (°C) Catalyst/Base Scalability
Williamson Synthesis65–8560–80K₂CO₃High
Ullmann Coupling70–90100–120CuI, Cs₂CO₃Moderate
Mitsunobu Reaction>900–25DEAD, PPh₃Low
Nucleophilic Substitution50–70120–150NoneLow
Phase Transfer Catalysis75–8525–40Tetrabutylammonium bromideHigh

Scientific Research Applications

Pharmaceutical Applications

Drug Intermediates
4-Isobutoxybenzaldehyde serves as an important intermediate in the synthesis of various pharmaceutical compounds. One notable derivative is this compound oxime, which has been identified as a crucial precursor in drug development . The oxime derivative exhibits potential therapeutic properties and has been studied for its efficacy against certain types of cancer.

Case Study: Aldehyde Dehydrogenase Inhibitors
Research indicates that aldehyde dehydrogenases (ALDHs) are overexpressed in several tumor types, making them targets for cancer therapy. Compounds similar to this compound have been explored for their ability to inhibit ALDH isoforms, which could lead to enhanced cytotoxicity against cancer cells. For instance, analogues derived from benzaldehyde scaffolds have shown promising results in inhibiting ALDH activity in prostate cancer cell lines .

Agrochemical Applications

Pesticides and Herbicides
The compound is also utilized in the formulation of agrochemicals. Its derivatives can enhance the efficacy of pesticides and herbicides by improving their stability and solubility in agricultural formulations. This application underscores the importance of this compound in sustainable agriculture practices.

Organic Synthesis

Building Block for Organic Compounds
In organic chemistry, this compound acts as a versatile building block for synthesizing various organic compounds. Its functional groups allow for further chemical modifications, making it valuable in creating more complex molecules used in different industrial applications.

Mechanism of Action

The mechanism of action of 4-Isobutoxybenzaldehyde involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 4-isobutoxybenzaldehyde with analogous aldehydes in terms of structure, physicochemical properties, and biological/industrial relevance:

Compound Molecular Formula Substituent Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Properties/Applications Safety Profile
This compound C₁₁H₁₄O₂ Isobutoxy (-OCH₂CH(CH₃)₂) 178.23 Not reported Not reported Intermediate in oxime synthesis; forms stable hydrogen-bonded networks Limited toxicity data; standard aldehyde precautions apply
4-Hydroxybenzaldehyde C₇H₆O₂ Hydroxyl (-OH) 122.12 115–117 246 (sublimes) Antioxidant, antimicrobial, and anti-inflammatory agent; used in ethnopharmacology Moderate skin/eye irritant; handle with PPE
4-Methoxybenzaldehyde C₈H₈O₂ Methoxy (-OCH₃) 136.15 0–3 248 Flavoring agent; precursor to pharmaceuticals and agrochemicals Low acute toxicity; may cause sensitization
4-(Bromomethyl)benzaldehyde C₈H₇BrO Bromomethyl (-CH₂Br) 199.05 56–60 250 (decomposes) Alkylating agent in organic synthesis; high reactivity in cross-coupling reactions Severe irritant; requires rigorous PPE and emergency protocols
2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde C₉H₈O₃ Benzodioxane ring 164.16 60–61 283 Building block for heterocyclic compounds; used in materials chemistry Limited hazard data; assume standard aldehyde precautions

Key Comparisons :

Substituent Effects on Reactivity: The isobutoxy group in this compound introduces steric hindrance, reducing nucleophilic attack rates compared to smaller substituents like methoxy (-OCH₃) or hydroxyl (-OH) .

Physicochemical Properties :

  • 4-Hydroxybenzaldehyde has higher polarity due to its hydroxyl group, leading to greater water solubility (1.3 g/L at 25°C) compared to the hydrophobic isobutoxy derivative .
  • The benzodioxane ring in 2,3-dihydro-1,4-benzodioxine-5-carbaldehyde enhances thermal stability (boiling point: 283°C) compared to this compound .

Biological Activity: 4-Hydroxybenzaldehyde demonstrates significant bioactivity, including inhibition of pro-inflammatory cytokines (e.g., TNF-α) and antimicrobial effects against Staphylococcus aureus .

Safety and Handling :

  • 4-(Bromomethyl)benzaldehyde poses higher risks due to its bromomethyl group, requiring stringent safety measures (e.g., eye flushing for 15 minutes upon contact) .
  • This compound and 4-methoxybenzaldehyde are less hazardous but still necessitate standard aldehyde precautions (e.g., ventilation, gloves) .

Biological Activity

4-Isobutoxybenzaldehyde, a compound with the chemical formula C11_{11}H14_{14}O, is an aromatic aldehyde that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and relevant research findings associated with this compound.

This compound is characterized by an isobutoxy group (-O-C(CH3_3)2_2H3_3) attached to a benzaldehyde structure. This unique structure may influence its biological activity, particularly in terms of its interactions with various biological systems.

Cytotoxicity Studies

A study evaluating the cytotoxic effects of synthetic cathinones, which share structural similarities with this compound, found that certain derivatives exhibited significant cytotoxicity in human cell lines. Although direct studies on this compound are scarce, the implications of its structural characteristics suggest potential cytotoxic effects that warrant further investigation. The IC50_{50} values for related compounds ranged from 18 to 65 µM in various human cell lines, indicating a need to explore the cytotoxic profile of this compound in similar assays .

Synthesis and Evaluation

Research has focused on synthesizing and evaluating the biological activities of various benzaldehyde derivatives. For example, a study synthesized several aryl-alkyl derivatives and tested their antimicrobial efficacy. While specific data on this compound was not highlighted, the general findings suggest that modifications to the benzaldehyde structure can lead to enhanced biological activities .

The mechanism by which benzaldehyde derivatives exert their biological effects often involves interactions with cellular receptors or enzymes. For instance, studies have shown that certain derivatives can act as inhibitors of key enzymes involved in microbial metabolism or cell proliferation. Exploring the specific interactions of this compound with biological targets could provide insights into its potential therapeutic applications.

Data Table: Biological Activity Comparison

CompoundIC50_{50} (µM)Activity TypeReference
4-Isobutylmethcathinone18 - 65Cytotoxicity
BenzaldehydeVariableAntimicrobial
Novel quinoline derivatives0.49 - 7.46Antiviral

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-Isobutoxybenzaldehyde to improve yield and purity?

Methodological Answer: Optimization involves selecting appropriate precursors (e.g., 4-hydroxybenzaldehyde derivatives) and reaction conditions. For example, alkylation of 4-hydroxybenzaldehyde with isobutyl bromide under basic conditions (e.g., K₂CO₃ in DMF) can yield this compound. Reaction temperature (80–100°C), solvent polarity, and catalyst choice (e.g., phase-transfer catalysts) significantly affect yield . Purification via column chromatography or recrystallization (using ethanol/water mixtures) enhances purity. Validate synthetic routes using databases like Reaxys or SciFinder to compare with analogous benzaldehyde derivatives .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H NMR confirms the isobutoxy group (δ 1.0–1.2 ppm for -CH(CH₃)₂ protons) and aldehyde proton (δ ~9.8 ppm). ¹³C NMR identifies carbonyl (δ ~190 ppm) and aromatic carbons .
  • IR Spectroscopy: Stretching vibrations for C=O (~1680 cm⁻¹) and aryl ether (C-O-C, ~1250 cm⁻¹) confirm functional groups .
  • Mass Spectrometry: High-resolution MS (HRMS) verifies molecular formula (C₁₁H₁₄O₂) and fragmentation patterns .

Q. How should solubility data for this compound be experimentally determined and validated?

Methodological Answer: Use gravimetric or UV-Vis methods in solvents like water, ethanol, and DMSO. For low solubility, apply the shake-flask method: saturate the solvent with the compound, filter, and quantify via HPLC or gravimetry. Compare results with analogous compounds (e.g., 4-methoxybenzaldehyde solubility: 8.45 mg/mL in water at 25°C) . Address discrepancies by standardizing temperature, agitation, and solvent purity .

Advanced Research Questions

Q. What computational methods can predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • Retrosynthesis Tools: AI-driven platforms (e.g., Reaxys or Pistachio) analyze feasible pathways using databases of analogous reactions, such as alkylation or oxidation of benzaldehyde derivatives .
  • DFT Calculations: Predict electronic properties (e.g., HOMO/LUMO energies) to assess nucleophilic/electrophilic behavior. Compare with experimental kinetic data (e.g., reaction rates in SN2 alkylation) .
  • Molecular Dynamics (MD): Simulate solvent effects on reaction mechanisms, such as solvolysis in polar aprotic solvents .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound reactions?

Methodological Answer:

  • Systematic Replication: Reproduce experiments under identical conditions (solvent, catalyst loading, temperature). For example, discrepancies in palladium-catalyzed coupling may arise from trace moisture or oxygen .
  • Error Analysis: Quantify uncertainties in instrumentation (e.g., GC-MS calibration drift) or procedural variability (e.g., stirring efficiency) .
  • Meta-Analysis: Aggregate data from multiple studies (e.g., CAS Common Chemistry) and apply statistical models (e.g., ANOVA) to identify outliers .

Q. What strategies validate the environmental safety of this compound in biomedical applications?

Methodological Answer:

  • Toxicology Profiling: Use read-across models (grouping with structurally similar compounds like 4-hydroxybenzaldehyde) to infer toxicity. Assess Ames test data for mutagenicity and acute toxicity in vitro (e.g., HepG2 cell viability assays) .
  • Metabolic Stability Studies: Incubate with liver microsomes to identify metabolites (e.g., oxidation of the aldehyde group) via LC-HRMS .
  • Environmental Fate Modeling: Predict biodegradation pathways using EPI Suite or OECD QSAR Toolbox .

Q. Data Presentation and Analysis Guidelines

  • Raw Data Handling: Store large datasets (e.g., reaction yields, spectroscopic peaks) in appendices. Highlight processed data (e.g., normalized chromatograms) in the main text .
  • Uncertainty Reporting: Include error bars for replicate experiments and discuss limitations (e.g., instrument detection limits for trace impurities) .

Properties

IUPAC Name

4-(2-methylpropoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14O2/c1-9(2)8-13-11-5-3-10(7-12)4-6-11/h3-7,9H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWASYRSZCSTUIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70290416
Record name 4-isobutoxybenzaldehyde
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Molecular Weight

178.23 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18962-07-7
Record name 4-(2-Methylpropoxy)benzaldehyde
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Synthesis routes and methods I

Procedure details

A 1000 mL, 1 neck, round-bottomed flask equipped with a magnetic stirrer and reflux condenser is charged with 4-hydroxybenzaldehyde (33.18 g, 0.272 mol), 100 ml of ethanol, and a solution of potassium hydroxide (20.42 g, 0.309 mol) in 100 mL of ethanol. The reaction mixture is heated with stirring for one-half hour. Next 1-iodo-2-methylpropane (100 g, 0.543 mol) is added and the mixture refluxed for 12 hours. After cooling, the solvents are removed by rotary evaporation to yield a brown solid which is added to a separatory funnel containing 500 mL ether and 500 mL of 5% aqueous sodium carbonate. The layers are separated and the aqueous phase is washed with ether (2×500 mL). The combined ether layers are washed with pH 12 sodium hydroxide solution (5×200 mL) until the washes are colorless. The organic solution is then washed with brine (100 mL) and dried over magnesium sulfate. After filtration and removal of the solvents by rotary evaporation, a viscous yellow liquid is obtained. This material is purified by Kugel-Rohr distillation to give 22.3 g (0.125 mol, 46%) of a colorless liquid.
Quantity
33.18 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20.42 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
500 mL
Type
reactant
Reaction Step Five
Name
Quantity
500 mL
Type
solvent
Reaction Step Five
Yield
46%

Synthesis routes and methods II

Procedure details

The compound was synthesized as in Example 24.1, using 4-hydroxybenzaldehyde (200 mg, 1.64 mmol) and isobutyl bromide (449 mg, 1.97 mmol) in place of 1-chloro-3,3-dimethylbutane (no sodium iodide was used) to give 4-isobutoxybenzaldehyde (294 mg, quant. crude) as a yellow oil that was used without further purification or characterization.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
449 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

DL-Phenylalanine
DL-Phenylalanine
4-Isobutoxybenzaldehyde
DL-Phenylalanine
DL-Phenylalanine
4-Isobutoxybenzaldehyde
DL-Phenylalanine
4-Isobutoxybenzaldehyde
DL-Phenylalanine
DL-Phenylalanine
4-Isobutoxybenzaldehyde
DL-Phenylalanine
DL-Phenylalanine
4-Isobutoxybenzaldehyde
DL-Phenylalanine
DL-Phenylalanine
4-Isobutoxybenzaldehyde

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